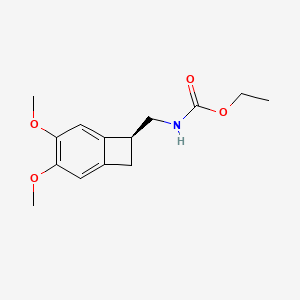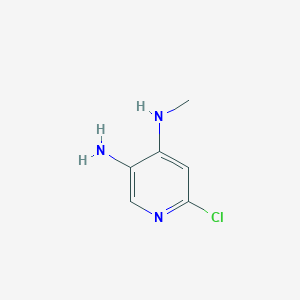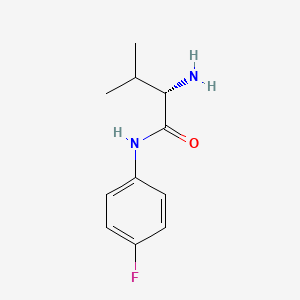![molecular formula C15H18N2O B3291178 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol CAS No. 870078-13-0](/img/structure/B3291178.png)
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol
Overview
Description
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound features a butan-2-ol moiety attached to the 4-position of a 4’-methyl-[2,2’-bipyridin] structure. The presence of both the bipyridine and alcohol functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol typically involves the following steps:
Formation of 4’-Methyl-[2,2’-bipyridin]-4-yl intermediate: This can be achieved through a coupling reaction between 4-methylpyridine and a suitable pyridine derivative.
Attachment of Butan-2-ol Moiety: The intermediate is then reacted with butan-2-ol under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coupling reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. The alcohol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A simple alcohol with similar reactivity but lacking the bipyridine structure.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with similar coordination chemistry but without the butan-2-ol moiety.
Uniqueness
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol is unique due to the combination of the bipyridine and butan-2-ol functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine derivatives or alcohols.
Properties
IUPAC Name |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-7-16-14(9-11)15-10-13(6-8-17-15)4-3-12(2)18/h5-10,12,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGOAGTUKTUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857052 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870078-13-0 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3291097.png)
![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)







![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)




